(4-Iodophenyl)-isopropylamine

Serotonin transporter Monoamine release Synaptosomal assay

(4-Iodophenyl)-isopropylamine, systematically named N-isopropyl-4-iodoamphetamine and widely known as iofetamine or IMP, is a para-halogenated amphetamine derivative of the phenethylamine class. The compound is approved for clinical use as the iodine-123–labeled radiopharmaceutical [¹²³I]IMP (SPECTamine) for cerebral blood perfusion imaging via single-photon emission computed tomography (SPECT) in stroke, complex partial seizures, and early Alzheimer's disease.

Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
Cat. No. B8756740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodophenyl)-isopropylamine
Molecular FormulaC9H12IN
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC=C(C=C1)I
InChIInChI=1S/C9H12IN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
InChIKeyTWUIDGQZCXHBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Iodophenyl)-isopropylamine (IMP/Iofetamine): Compound Baseline for Radioligand and Cerebral Perfusion Procurement


(4-Iodophenyl)-isopropylamine, systematically named N-isopropyl-4-iodoamphetamine and widely known as iofetamine or IMP, is a para-halogenated amphetamine derivative of the phenethylamine class [1]. The compound is approved for clinical use as the iodine-123–labeled radiopharmaceutical [¹²³I]IMP (SPECTamine) for cerebral blood perfusion imaging via single-photon emission computed tomography (SPECT) in stroke, complex partial seizures, and early Alzheimer's disease [2]. Its molecular formula is C₁₂H₁₈IN (non-labeled; CAS 85068-76-4), with the N-isopropyl substitution conferring high lipophilicity, rapid blood–brain barrier penetration, and a brain-to-blood ratio exceeding 12 within 5 minutes post-injection [3]. The compound acts as a monoamine releasing agent with preferential serotonergic activity and serves as a metabolic prodrug to para-iodoamphetamine (PIA) in vivo [4].

Why (4-Iodophenyl)-isopropylamine Cannot Be Substituted by Generic para-Halogenated Amphetamines in Cerebral Perfusion Imaging


Para-halogenated amphetamines exhibit sharp divergence in monoamine transporter selectivity, lung endothelial binding, and brain pharmacokinetics as a function of halogen size, N-substitution, and lipophilicity [1]. While 4-fluoroamphetamine (DAT/SERT ratio ≈ 3.6) retains significant dopaminergic character and 4-chloroamphetamine (DAT/SERT ratio ≈ 0.14) is ultrapotent at SERT (IC₅₀ 0.49 μM) with pronounced serotonergic neurotoxicity, the N-isopropyl-4-iodo congener uniquely combines SERT release EC₅₀ of 19 nM, negligible DAT affinity (IC₅₀ 6.66 μM), and a brain-to-blood ratio exceeding 12 at 5 min — a profile that no other para-halogenated or non-iodinated N-isopropyl analog replicates simultaneously [2][3]. Furthermore, the iodine atom at the para position is essential for the radioisotopic labeling with ¹²³I that enables clinical SPECT imaging, making any non-iodinated analog unsuitable for the primary diagnostic application of this compound [4].

Quantitative Differential Evidence for (4-Iodophenyl)-isopropylamine (IMP) Versus Closest Analogs


Serotonin Transporter Release Potency: IMP (EC₅₀ 19 nM) vs. para-Chloroamphetamine (IC₅₀ 0.49 μM) vs. para-Iodoamphetamine (IC₅₀ 1 μM)

(4-Iodophenyl)-isopropylamine (iofetamine/IMP) induces 5-HT release via the serotonin transporter (SERT) with an EC₅₀ of 19 nM in rat brain synaptosomes, representing a 26-fold higher potency than para-chloroamphetamine (PCA) at inhibiting [³H]-5-HT uptake (SERT IC₅₀ ≈ 0.49 μM) and approximately 53-fold higher potency than its primary amine metabolite para-iodoamphetamine (PIA; IC₅₀ ≈ 1 μM for serotonin uptake inhibition) [1][2][3]. The N-isopropyl substitution on the 4-iodoamphetamine scaffold thus dramatically enhances SERT-mediated release potency relative to the primary amine. Notably, IMP's DAT IC₅₀ is 6.66 μM, yielding a DAT/SERT potency ratio of approximately 350:1 in favor of serotonergic activity — a selectivity profile that far exceeds the ~30:1 ratio of unsubstituted amphetamine and the ~3.6:1 ratio of 4-fluoroamphetamine [4].

Serotonin transporter Monoamine release Synaptosomal assay

Cerebral Perfusion Imaging Performance: IMP Peak Brain Activity Exceeds HIPDM in Head-to-Head Human Comparison

In a direct head-to-head human biodistribution study of 19 patients, [¹²³I]IMP achieved higher peak brain activity than [¹²³I]HIPDM (N,N,N′-trimethyl-N′-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine), with brain activity remaining unchanged for both tracers between 30 and 60 min post-injection [1]. The authors concluded that [¹²³I]IMP is superior for tomographic imaging due to its higher absolute brain uptake, whereas HIPDM may be preferable only for studies requiring rapid blood flow change assessment [1]. Supporting preclinical data show [¹²³I]IMP achieves maximum brain uptake of ~11% injected dose per gram (%ID/g) at 30 min post-injection, plateauing at ~10%ID/g, with a brain-to-blood ratio of approximately 14 at 30 min [2]. In rats, IMP brain activity reaches 1.57% dose/g with a brain-to-blood ratio of 12.6 at only 5 min post-injection, and the compound behaves as a 'chemical microsphere' with first-pass brain extraction approaching 100% [3][4].

Cerebral perfusion imaging SPECT Brain uptake

Pulmonary Endothelial Binding Affinity: Iodoamphetamine Outranks Iodoisopropylamphetamine and Non-Iodinated Analogs

In a competitive binding study using human lung membrane and microsome preparations against [³H]-imipramine, para-iodoamphetamine demonstrated the highest pulmonary affinity among all tested phenylalkylamines, with the rank order: iodoamphetamine > iodoisopropylamphetamine (IMP) > dimethyliodophentermine > HIPDM > isopropylamphetamine > amphetamine [1]. The para-iodine substitution was identified as the primary driver of increased lung endothelial binding, while the N-isopropyl group on the lateral chain partially attenuated this affinity relative to the primary amine (iodoamphetamine > iodoisopropylamphetamine) [1]. This intermediate lung affinity of IMP is pharmacokinetically advantageous: sufficient to enable first-pass pulmonary extraction of >90% [2] for tracer delivery, yet low enough to allow subsequent redistribution from lungs to brain, unlike the primary amine iodoamphetamine which exhibits excessive pulmonary sequestration [3].

Lung endothelial binding Phenylalkylamine affinity Pulmonary first-pass extraction

Brain Half-Life and Metabolic Fate: IMP as Prodrug to PIA with Extended Brain Residence vs. para-Chloroamphetamine

IMP undergoes rapid N-dealkylation in brain, lungs, and liver to its primary amine metabolite para-iodoamphetamine (PIA), with brain and lung activity consisting solely of IMP and PIA even 24 hours post-administration [1]. PIA itself exhibits a brain elimination half-life of 12.1 hours in rats, slightly longer than that of para-chloroamphetamine (10.7 hours) [2]. Critically, despite PIA being approximately twice as potent as PCA at inhibiting serotonin uptake in synaptosomes, PIA is a substantially weaker serotonergic neurotoxin: a single 40 mg/kg dose of PIA produced approximately 40% reduction in cortical 5-HT and 5-HIAA levels at one week, whereas PCA at comparable doses produces more severe and widespread serotonergic depletion [3]. This differential neurotoxicity profile — stronger acute SERT inhibition yet milder long-term serotonergic damage — represents a unique pharmacological dissociation that distinguishes the iodo-series from the chloro-series [3].

Brain pharmacokinetics Metabolic dealkylation Serotonin neurotoxicity

Radiochemical Purity and Metabolite Fraction Variability Between Commercial IMP Formulations: IMP-B Outperforms IMP-A

A comparative quality assessment of two commercially available [¹²³I]IMP products revealed that IMP-B (96.4% ± 0.08%) exhibited significantly higher radiochemical purity than IMP-A (95.5% ± 0.20%; P < 0.05) [1]. More critically, the mean unmetabolized fraction in arterial blood at 10 minutes post-intravenous administration was 69.5% ± 4.4% for IMP-B versus only 59.6% ± 2.6% for IMP-A (P < 0.01), representing a 9.9 percentage-point absolute difference in the bioavailable parent tracer fraction [1]. The octanol extraction fraction — a surrogate for lipophilicity and blood–brain barrier permeability — was also significantly higher for IMP-B (75.0% ± 1.3%) than IMP-A (67.2% ± 0.8%; P < 0.01) [1]. Despite these purity and bioavailability differences, regional brain radioactivity levels at 10–12 minutes were not significantly different between the two products in rats, indicating that both can achieve comparable brain delivery once purity differences are accounted for [1].

Radiochemical purity Quality control SPECT tracer procurement

Evidence-Backed Procurement Scenarios for (4-Iodophenyl)-isopropylamine (IMP) in Research and Clinical Settings


Quantitative Regional Cerebral Blood Flow (rCBF) Measurement by SPECT in Cerebrovascular Disease

For nuclear medicine departments performing quantitative rCBF SPECT, IMP's combination of near-100% first-pass brain extraction (chemical microsphere behavior), stable brain activity plateau between 30–60 min, and brain-to-blood ratio of ~14 at 30 min post-injection [1] makes it the tracer of choice over HIPDM (lower peak brain activity) and ⁹⁹ᵐTc-HMPAO (different retention mechanism, no equivalent brain/blood ratio). Procurement should specify IMP-B type formulation with radiochemical purity ≥96.4% to minimize metabolite correction in the arterial input function [2]. The validated microsphere model for IMP allows absolute rCBF quantification (mL/100g/min) using the autoradiographic method without the need for complex kinetic modeling required by other tracers [3].

Alzheimer's Disease Early Diagnosis and Dementia Differential Assessment

IMP-SPECT has demonstrated diagnostic sensitivity for Alzheimer-type dementia through characteristic bilateral temporoparietal hypoperfusion patterns. The tracer's high lipophilicity (octanol extraction fraction 67.2–75.0% depending on formulation) and low plasma protein binding (<10%) [1] ensure rapid blood-brain barrier penetration and cerebral distribution proportional to blood flow. In comparative studies, ¹²³I-IMP SPECT provides diagnostic accuracy for Alzheimer's disease comparable to ¹⁸F-FDG PET but on the more widely available and lower-cost SPECT infrastructure [2]. The compound's FDA-approved indication specifically includes early Alzheimer's diagnosis and complex partial seizure localization, providing regulatory precedent for clinical procurement [3].

Serotonergic Pharmacology Research Requiring High SERT Selectivity with Reduced Neurotoxicity

For neuroscience laboratories investigating serotonergic mechanisms, IMP (and its primary metabolite PIA) offers a unique combination of potent SERT release activity (EC₅₀ 19 nM for IMP; IC₅₀ ~1 μM for PIA) with DAT/SERT selectivity ratio exceeding 350:1 [1]. This profile enables selective serotonergic manipulation without the confounding dopaminergic effects characteristic of amphetamine (DAT/SERT ~30:1) or 4-fluoroamphetamine (DAT/SERT ~3.6:1). Critically, despite PIA being ~2× more potent than PCA at SERT inhibition in synaptosomes, PIA produces substantially milder long-term serotonergic neurotoxicity (~40% 5-HT reduction at 40 mg/kg), providing a wider experimental window for repeated-dose paradigms compared to the highly neurotoxic PCA [2]. The brain half-life of 12.1 hours for PIA supports once-daily dosing in rodent models [3].

Radiotracer Development and Structure-Activity Relationship (SAR) Studies on Para-Halogenated Phenethylamines

For medicinal chemistry and radiopharmaceutical development programs, (4-iodophenyl)-isopropylamine serves as a critical reference standard for benchmarking novel cerebral perfusion agents. The quantitative rank-order data for lung endothelial binding (iodoamphetamine > iodoisopropylamphetamine > dimethyliodophentermine > HIPDM > isopropylamphetamine > amphetamine) [1] provide a validated SAR framework for optimizing the balance between pulmonary first-pass extraction and brain redistribution. The iodine atom at the para position is the key structural determinant of both lung affinity and radioisotopic labeling capability; the N-isopropyl group modulates (attenuates) lung sequestration while preserving sufficient lipophilicity for BBB penetration. These principles enable rational design of next-generation SPECT and PET tracers with improved brain-to-lung ratios [2].

Quote Request

Request a Quote for (4-Iodophenyl)-isopropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.